n-(2-Fluorobenzyl)-3-methylbut-2-enamide

Description

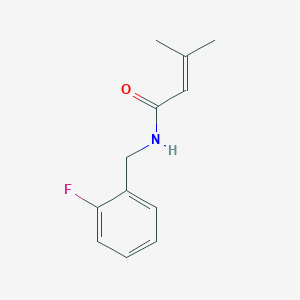

n-(2-Fluorobenzyl)-3-methylbut-2-enamide is a synthetic amide derivative characterized by a 3-methylbut-2-enamide backbone substituted with a 2-fluorobenzyl group.

Properties

Molecular Formula |

C12H14FNO |

|---|---|

Molecular Weight |

207.24 g/mol |

IUPAC Name |

N-[(2-fluorophenyl)methyl]-3-methylbut-2-enamide |

InChI |

InChI=1S/C12H14FNO/c1-9(2)7-12(15)14-8-10-5-3-4-6-11(10)13/h3-7H,8H2,1-2H3,(H,14,15) |

InChI Key |

FEZOUEILJWGBFD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)NCC1=CC=CC=C1F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Fluorobenzyl)-3-methylbut-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzylamine with 3-methylbut-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: n-(2-Fluorobenzyl)-3-methylbut-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry: n-(2-Fluorobenzyl)-3-methylbut-2-enamide is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and receptor binding. Its fluorine atom can be detected using various spectroscopic techniques, making it useful in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of drugs targeting specific receptors or enzymes. Its structural features allow for modifications that can enhance its pharmacological properties.

Industry: In the materials science industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of n-(2-Fluorobenzyl)-3-methylbut-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The compound may act as an inhibitor or activator of specific enzymes, modulating their activity and affecting biochemical pathways.

Comparison with Similar Compounds

Halogen-Substituted Benzyl Derivatives

The substitution pattern on the benzyl group significantly impacts physicochemical and biological properties. Key comparisons include:

N-(2-Chlorobenzyl)-3-methylbut-2-enamide :

- Structure : Chlorine replaces fluorine at the benzyl ortho position.

- Activity : Demonstrated antibacterial activity in a synthetic study, suggesting halogenated benzyl groups enhance bioactivity .

- Synthesis : Microwave-assisted methods were employed, highlighting efficient synthetic routes for such analogs .

- n-(2-Fluorobenzyl)-3-methylbut-2-enamide: Structure: Fluorine’s smaller atomic radius and stronger electronegativity may reduce steric hindrance and increase electronic effects compared to chlorine.

Natural Product Derivatives

- N-[2-(4-hydroxyphenyl)ethyl]-3-methylbut-2-enamide (Compound 4) :

- Source : Isolated from Citrus aurantium (枳实) .

- Structure : Features a 4-hydroxyphenylethyl group instead of halogenated benzyl.

- Significance : First report of NMR data for this natural derivative, emphasizing its role in phytochemical research .

- Comparison : The hydroxyl group may confer antioxidant or receptor-binding properties distinct from halogenated synthetic analogs.

Patented Complex Heterocyclic Analogs

- N-(4-(3-Chlor-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)chinolin-6-yl)-3-methylbut-2-enamide: Structure: Incorporates 3-methylbut-2-enamide into a quinoline-based scaffold with multiple functional groups . Application: Likely designed for kinase inhibition or anticancer activity, reflecting the utility of the 3-methylbut-2-enamide moiety in medicinal chemistry. Comparison: The target compound’s simpler structure may lack the target specificity of patented analogs but offers synthetic accessibility.

Functional and Application Differences

- Antibacterial vs. Natural Roles :

- Medicinal Chemistry Potential: Fluorinated benzyl groups are understudied in the evidence but are pharmacologically favorable due to fluorine’s unique properties. Patented heterocyclic analogs highlight the scaffold’s adaptability in drug design .

Biological Activity

n-(2-Fluorobenzyl)-3-methylbut-2-enamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a fluorobenzyl group attached to a 3-methylbut-2-enamide moiety, which is significant for its biological interactions.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit anticancer properties. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry reported that a related compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The study utilized a series of in vitro assays to evaluate cell viability and apoptosis markers, confirming the compound's potential as an anticancer agent.

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Compounds with similar structures have been investigated for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

Research Findings:

In an experimental model of inflammation, a related compound was shown to reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting a potential mechanism for mitigating inflammatory responses. This effect was further supported by histological analysis showing decreased infiltration of inflammatory cells in treated tissues.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

- Enzyme Inhibition: The amide functional group may facilitate binding to enzymes involved in metabolic pathways, leading to inhibition of their activity.

- Receptor Modulation: The fluorobenzyl moiety could interact with various receptors, influencing signaling cascades that regulate cell growth and inflammation.

Comparative Analysis of Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Anticancer, Anti-inflammatory | Enzyme inhibition, receptor modulation | |

| (E)-4-bromo-N-methylbut-2-enamide | Anticancer | Inhibits cancer progression | |

| 3-(adamantan-1-yl)-N-(1-cyanocyclobutyl)-N-methylbut-2-enamide | Psychoactive properties | Cannabinoid receptor interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.